4-Bromophenylacetylurea

Description

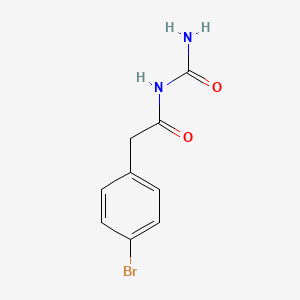

4-Bromophenylacetylurea is a urea derivative characterized by a 4-bromophenylacetyl group attached to the urea backbone (NH₂CONH₂). Urea derivatives are of significant interest in medicinal and agrochemical research due to their hydrogen-bonding capabilities, which influence solubility, stability, and biological activity . The bromine substituent on the phenyl ring enhances lipophilicity and may modulate electronic properties, affecting reactivity and binding interactions .

Properties

CAS No. |

30241-86-2 |

|---|---|

Molecular Formula |

C9H9BrN2O2 |

Molecular Weight |

257.08 g/mol |

IUPAC Name |

2-(4-bromophenyl)-N-carbamoylacetamide |

InChI |

InChI=1S/C9H9BrN2O2/c10-7-3-1-6(2-4-7)5-8(13)12-9(11)14/h1-4H,5H2,(H3,11,12,13,14) |

InChI Key |

ICQRYPIUHBIXIF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)NC(=O)N)Br |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC(=O)N)Br |

Other CAS No. |

30241-86-2 |

Synonyms |

4-bromophenylacetylurea p-bromophenylacetylurea |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 4-bromophenylacetylurea with structurally related brominated phenylacetic acid derivatives, focusing on molecular properties, physical characteristics, and applications.

Structural and Functional Group Comparisons

- This compound : Contains a urea functional group (NH₂CONH₂) linked to a 4-bromophenylacetyl moiety. The urea group enables hydrogen bonding, increasing melting points and crystalline stability compared to esters or acids .

- Ethyl 4-Bromophenylacetate : An ester derivative with a ethoxy group replacing the urea. Exhibits lower polarity and reduced hydrogen-bonding capacity, resulting in a lower melting point (29–31°C) .

- 4-Bromophenylacetic Acid : The parent carboxylic acid, lacking the urea or ester groups. Higher melting point (114–117°C) due to intermolecular hydrogen bonding between carboxylic acid groups .

- Methyl 2-(4-Bromophenyl)acetate : A methyl ester analog used as a high-purity reference material in pharmaceutical manufacturing (e.g., ANDA/NDA submissions) .

Physical and Chemical Properties

*Calculated based on molecular formula.

Positional Isomer Effects

The para-substituted this compound and its analogs exhibit distinct properties compared to ortho- and meta-isomers:

- Melting Points : 4-Bromophenylacetic acid (114–117°C) vs. 2-bromo (104–106°C) and 3-bromo (98–104°C) isomers. The para-substitution enhances molecular symmetry and crystal packing efficiency .

- Reactivity : Para-substituted bromine may direct electrophilic substitution reactions differently than ortho/meta positions, influencing synthetic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.